Nervonic acid is a natural product found in Calophyllum calaba, Homo sapiens, and other organisms with data available.
Nervonic Acid is a monounsaturated fatty acid with a 24-carbon backbone and the sole double bond originating from the 9th carbon from the methyl end, with this bond in the cis- configuration.
Selacholeic Acid is a monounsaturated fatty acid with a 24-carbon backbone and the sole double bond originating from the 9th carbon from the methyl end.
See also: Borage Seed Oil (part of).
Nervonic acid
CAS No.: 506-37-6
Cat. No.: VC21348239
Molecular Formula: C24H46O2
Molecular Weight: 366.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 506-37-6 |
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Molecular Formula | C24H46O2 |
Molecular Weight | 366.6 g/mol |
IUPAC Name | (Z)-tetracos-15-enoic acid |
Standard InChI | InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9- |
Standard InChI Key | GWHCXVQVJPWHRF-KTKRTIGZSA-N |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)O |
Canonical SMILES | CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O |
Chemical Structure and Properties
Nervonic acid (C24H46O2) is a long-chain fatty acid with a molecular weight of 366.62 g/mol . Its chemical structure features a 24-carbon chain with a single double bond at the 15th carbon position (cis configuration). This specific molecular arrangement contributes to its unique biological functions and physical properties.
The physical and chemical characteristics of nervonic acid are summarized in the following table:
Property | Value |
---|---|
CAS Number | 506-37-6 |
Molecular Formula | C24H46O2 |
Molecular Weight | 366.62 g/mol |
Melting Point | 42-43°C |
Boiling Point | 459.84°C (estimate) |
Density | 0.9009 (estimate) |
Refractive Index | 1.4806 (estimate) |
Flash Point | >230°F |
Solubility | Slightly soluble in chloroform, very slightly soluble in hexanes |
Physical State | Liquid |
Color | White to pale yellow |
pKa | 4.78±0.10 (predicted) |
The presence of the single double bond in nervonic acid's structure affects its melting point and physical properties compared to its saturated counterparts, making it liquid at room temperature . This structural feature also influences its incorporation into cell membranes and its biological activity in neural tissues.
Biosynthesis and Metabolism
The biosynthesis of nervonic acid primarily occurs through the elongation of oleic acid (18:1 ω-9), involving multiple enzymatic steps that progressively add two-carbon units to the fatty acid chain . This process is essential for understanding both natural production and potential biotechnological approaches for nervonic acid synthesis.
Biosynthetic Pathway
The biosynthetic process begins with de novo fatty acid synthesis in plant plastids, where fatty acid synthases form enzyme complexes that elongate fatty acid chains linked to acyl carrier proteins (ACP) to a length of C16 or C18. These fatty acids are then released by fatty acyl-ACP thioesterase (Fat A/B) and rapidly esterified by long-chain acyl-CoA synthetase (LACS) .
After transport to the cytoplasm, the fatty acid elongation process continues on the endoplasmic reticulum membrane through the action of the fatty acid elongase (FAE) enzyme complex. This complex includes four core enzymes that catalyze a series of reactions in each elongation cycle :
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3-Ketoacyl-CoA synthase (KCS) condenses malonyl-CoA with long-chain acyl-CoA
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3-Ketoacyl-CoA reductase (KCR) reduces the resulting 3-oxoacyl-CoA to 3-hydroxyacyl-CoA
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3-Hydroxacyl-CoA dehydratase (HCD) converts 3-hydroxyacyl-CoA to 2-enoyl-CoA
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Trans-2,3-enoyl-CoA reductase (ECR) reduces 2-enoyl-CoA to complete the cycle
Starting from oleic acid (18:1), this elongation process continues for three cycles, with each cycle adding two carbon units until reaching the 24-carbon nervonic acid structure . The KCS enzyme is considered the rate-limiting step in this process, making it a focal point for biotechnological approaches to enhance nervonic acid production .
Interestingly, alternative biosynthetic pathways have been reported in certain plants, where specific desaturases can directly convert very long-chain saturated fatty acids into nervonic acid . This diversifies the potential approaches for enhancing nervonic acid production through genetic engineering.
Natural Sources of Nervonic Acid
Nervonic acid occurs naturally in various organisms including certain plants, fungi, microalgae, and animal tissues. The highest concentrations are typically found in specific food sources, making dietary intake an important consideration for nutritional studies.
Food Sources
Several food sources contain appreciable amounts of nervonic acid, with notable variations in concentration. The following table presents the nervonic acid content in various food sources:
Food Source | Nervonic Acid Content (mg/100g) |
---|---|
King Salmon (Chinook) | 140 |
Yellow mustard seed | 83 |
Flax seed | 64 |
Sockeye salmon | 40 |
Sesame seed | 35 |
Macadamia nuts | 18 |
Fish, particularly salmon varieties, and oilseeds represent the richest dietary sources of nervonic acid . This distribution pattern aligns with the compound's importance in neural development, as fish are traditionally considered "brain food" due to their beneficial fatty acid content.
Human Milk
Nervonic acid is a natural component of human breast milk, with content varying across populations. Studies analyzing human milk samples from different countries have found notable variations in nervonic acid content, with samples from China showing higher levels compared to other countries . This variation may be related to dietary patterns, as high consumption of certain oils (like rapeseed oil) rich in precursor fatty acids can increase nervonic acid levels in human milk .
The presence of nervonic acid in human milk underscores its importance in infant brain development during the critical early stages of life . Infant formulas typically contain nervonic acid in concentrations ranging from 0.002 to 0.005 g/100g, though this is generally lower than the levels found in human milk .
Biological Functions
Nervonic acid serves several crucial biological functions, particularly in relation to neural development and maintenance. Its incorporation into sphingolipids and cell membranes contributes significantly to brain health and function.
Role in Brain Development
Nervonic acid plays a vital role in the development and maintenance of the brain through its incorporation into sphingolipids, which are major components of the myelin sheath surrounding nerve fibers . Together with lignoceric acid, nervonic acid accounts for approximately 60% of the acylated fatty acids in white matter sphingomyelin . This high concentration reflects its structural importance in forming and maintaining the insulating properties of myelin, which is essential for proper nerve signal transmission.
During periods of active brain development, particularly in infancy, nervonic acid becomes critically important as a building block for the rapidly forming myelin sheaths . The presence of nervonic acid in maternal milk supports this developmental process in infants, promoting proper nervous system formation during this crucial period .
Metabolic Effects
Beyond its structural role, nervonic acid appears to influence energy metabolism. Research in mice has shown that increasing dietary nervonic acid improves energy metabolism and may represent an effective strategy for addressing obesity and related metabolic complications . This suggests broader metabolic functions beyond neural tissue that warrant further investigation.
Therapeutic Applications
The unique biological properties of nervonic acid have led to exploration of its therapeutic potential across several medical conditions, particularly those involving neurological dysfunction.
Neurological Disorders
Nervonic acid has demonstrated particular promise in addressing disorders characterized by demyelination of nerve fibers. In conditions such as adrenoleukodystrophy and multiple sclerosis, decreased levels of nervonic acid in sphingolipids are commonly observed . Supplementation with nervonic acid has emerged as an effective treatment approach for symptoms of several neurological diseases, particularly demyelinating disorders .
The therapeutic mechanism appears to involve both repair of existing damage and prevention of further deterioration. Nervonic acid is described as a "dual-action miracle substance" capable of repairing nerve fibers and unblocking damaged nerve pathways while simultaneously promoting nerve cell regeneration . This combination of restorative and protective effects makes it particularly valuable for addressing complex neurological conditions.
Other Medical Applications
Beyond neurological applications, nervonic acid has shown promise in other medical contexts. Research has identified it as a non-competitive inhibitor of human immunodeficiency virus type-1 reverse transcriptase (HIV-1 RT) in a dose-dependent manner, suggesting potential applications in antiviral therapy .
Additionally, the metabolic effects of nervonic acid may have applications in treating obesity and related disorders. Studies in mice indicate that nervonic acid supplementation can improve energy metabolism, potentially addressing metabolic syndrome and associated complications .
Nervonic Acid as a Biomarker
Recent research has identified nervonic acid as a potential biomarker for certain psychiatric conditions, notably major depressive disorder (MDD). Studies have found that patients with MDD exhibit significantly elevated plasma nervonic acid levels compared to both healthy controls and patients with bipolar disorder .
In one study, patients with MDD had plasma nervonic acid concentrations of 0.62±0.20 μM, significantly higher than controls (0.29±0.053 μM) and patients with bipolar disorder (0.35±0.17 μM) . These differences remained significant even after controlling for potential confounding factors such as age and sex, suggesting that plasma nervonic acid levels could serve as a specific biomarker for the depressive state in MDD .
The identification of such biomarkers could substantially improve diagnostic accuracy and treatment monitoring in psychiatric conditions, which currently rely heavily on subjective symptom assessment. The specificity of nervonic acid elevation to MDD rather than other psychiatric conditions makes it particularly valuable as a potential diagnostic tool.
Nervonic Acid in Human Milk and Infant Nutrition
Nervonic acid is a natural component of human milk, playing a critical role in infant neural development. Research has shown that its content in human milk varies across populations and may be influenced by maternal diet .
Studies analyzing human milk samples from different countries have found significant variations in nervonic acid content, with higher levels typically observed in samples from China compared to other countries . This variation appears to correlate with dietary patterns, particularly the consumption of oils rich in erucic acid, which serves as a precursor to nervonic acid in its biosynthetic pathway .
In infant formulas, nervonic acid is present but typically at lower concentrations than in human milk, ranging from 0.002 to 0.005 g/100g . The content tends to increase according to the formula stage, with higher levels in formulas designed for older infants (6-12 months, 12-24 months) compared to those for younger infants (0-3 months, 3-6 months) . This pattern may reflect an attempt to match the changing composition of human milk across the lactation period.
The presence of nervonic acid in infant nutrition highlights its importance in early brain development and myelination processes during this critical developmental window. Ensuring adequate nervonic acid intake during infancy may support optimal neural development and potentially influence long-term neurological outcomes.
Current Research Trends
Current research on nervonic acid spans multiple disciplines, from biochemistry and nutrition to medicine and biotechnology. Several key trends are emerging in the scientific literature.
Biotechnological Production
A significant focus of current research involves developing efficient methods for nervonic acid production through biotechnology . Approaches include:
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Heterologous expression of the rate-limiting KCS gene from high nervonic acid-producing species in plants and yeast
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Metabolic engineering of oleaginous organisms to enhance the fatty acid elongation pathway
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Exploration of alternative pathways, such as using specific desaturases to convert very long-chain saturated fatty acids directly into nervonic acid
These biotechnological approaches aim to establish sustainable and economically viable sources of nervonic acid for nutritional and pharmaceutical applications, reducing reliance on natural extraction methods.
Clinical Applications Research
Clinical research continues to investigate nervonic acid's therapeutic potential, particularly for:
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Treating demyelinating diseases through supplementation
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Using nervonic acid levels as diagnostic biomarkers for psychiatric conditions
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Exploring metabolic applications in obesity and related disorders
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Investigating potential neuroprotective effects in aging and neurodegenerative conditions
These clinical investigations may expand the therapeutic applications of nervonic acid beyond current uses, potentially establishing it as an important compound in treating a wider range of neurological and psychiatric conditions.
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